molecular formula C19H23NO4 B4232980 methyl 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-piperidinecarboxylate

methyl 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-piperidinecarboxylate

Cat. No.: B4232980
M. Wt: 329.4 g/mol
InChI Key: SCGHMIWYIQANAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-piperidinecarboxylate is a chemical compound that has been used in scientific research for various purposes. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is responsible for regulating various physiological processes, including pain, inflammation, and appetite.

Mechanism of Action

Methyl 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-piperidinecarboxylate inhibits the enzyme this compound, which is responsible for breaking down endocannabinoids in the body. By inhibiting this compound, this compound increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. It has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, it has been shown to have anti-tumor effects in certain types of cancer.

Advantages and Limitations for Lab Experiments

Methyl 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-piperidinecarboxylate has several advantages for lab experiments. It is a potent inhibitor of this compound, making it a useful tool for studying the endocannabinoid system. It has also been shown to have low toxicity in animal models. However, one limitation of this compound is that it is not very water-soluble, making it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving methyl 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-piperidinecarboxylate. One area of research could be to investigate its potential as a treatment for pain and inflammation in humans. Another area of research could be to investigate its potential as an anti-tumor agent in humans. Additionally, further research could be done to investigate its mechanism of action and potential side effects.

Scientific Research Applications

Methyl 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-piperidinecarboxylate has been used in various scientific research studies. It is a potent inhibitor of this compound, which is responsible for breaking down endocannabinoids in the body. By inhibiting this compound, this compound increases the levels of endocannabinoids in the body, leading to various physiological effects. It has been used in studies related to pain, inflammation, and anxiety.

Properties

IUPAC Name

methyl 1-[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-12-8-13(2)18-15(11-24-16(18)9-12)10-17(21)20-6-4-14(5-7-20)19(22)23-3/h8-9,11,14H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGHMIWYIQANAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)N3CCC(CC3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.